2-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride
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Overview
Description
2-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride typically involves the reaction of cyclohexanone with dimethylamine and ammonium chloride under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride can be compared with other similar compounds, such as:
2-amino-N,N-dimethylcyclohexane-1-carboxamide: Lacks the hydrochloride group, which may affect its solubility and reactivity.
2-amino-N,N-dimethylcyclohexane-1-carboxamide acetate: Similar structure but with an acetate group instead of hydrochloride, leading to different chemical properties and applications.
2-amino-N,N-dimethylcyclohexane-1-carboxamide sulfate: Contains a sulfate group, which can influence its biological activity and solubility.
Properties
CAS No. |
2703782-41-4 |
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Molecular Formula |
C9H19ClN2O |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
2-amino-N,N-dimethylcyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-5-3-4-6-8(7)10;/h7-8H,3-6,10H2,1-2H3;1H |
InChI Key |
NWQXPDKLSJTYNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCCCC1N.Cl |
Purity |
95 |
Origin of Product |
United States |
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